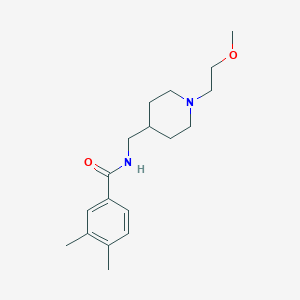

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide

Description

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide is a benzamide derivative featuring a piperidine ring substituted with a 2-methoxyethyl group at the 1-position and a 3,4-dimethylbenzamide moiety at the 4-position. Its piperidine core and methoxyethyl side chain may influence bioavailability and target binding, as seen in related molecules .

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-14-4-5-17(12-15(14)2)18(21)19-13-16-6-8-20(9-7-16)10-11-22-3/h4-5,12,16H,6-11,13H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNWZROESRKZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary components:

- 3,4-Dimethylbenzoyl group : Derived from 3,4-dimethylbenzoic acid or its activated derivatives.

- 1-(2-Methoxyethyl)piperidin-4-yl)methylamine : A secondary amine intermediate requiring regioselective alkylation of the piperidine nitrogen.

Critical challenges include:

- Selective alkylation of the piperidine nitrogen without side reactions at the primary amine.

- Efficient amide bond formation under mild conditions to preserve stereochemical integrity.

Synthesis of 1-(2-Methoxyethyl)piperidin-4-yl)methylamine

Starting Material: Piperidin-4-ylmethylamine

Piperidin-4-ylmethylamine serves as the foundational building block. Its primary amine (-CH$$2$$NH$$2$$) and secondary piperidine nitrogen necessitate protective group strategies to direct reactivity.

Protection of the Primary Amine

- Boc Protection :

$$ \text{Reagents} $$: Boc anhydride, triethylamine (TEA) in tetrahydrofuran (THF).

$$ \text{Reaction} $$:

$$

\text{NH}2\text{-CH}2\text{-C}5\text{H}9\text{N} + (\text{Boc})2\text{O} \xrightarrow{\text{TEA, THF}} \text{Boc-NH-CH}2\text{-C}5\text{H}9\text{N} + \text{CO}_2

$$

Yields >90% under inert conditions.

Alkylation of the Piperidine Nitrogen

- Reagents : 2-Methoxyethyl bromide, sodium hydride (NaH) in THF.

- Mechanism : Deprotonation of the piperidine nitrogen by NaH facilitates nucleophilic substitution:

$$

\text{Boc-NH-CH}2\text{-C}5\text{H}9\text{N} + \text{CH}3\text{OCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, THF}} \text{Boc-NH-CH}2\text{-C}5\text{H}8\text{N}(\text{CH}2\text{CH}2\text{OCH}3) + \text{HBr}

$$

Reaction proceeds at 0°C to room temperature over 12–24 hours.

Deprotection of the Boc Group

- Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

- Outcome :

$$

\text{Boc-NH-CH}2\text{-C}5\text{H}8\text{N}(\text{CH}2\text{CH}2\text{OCH}3) \xrightarrow{\text{TFA, DCM}} \text{NH}2\text{-CH}2\text{-C}5\text{H}8\text{N}(\text{CH}2\text{CH}2\text{OCH}_3)

$$

Quantitative deprotection confirmed by $$ ^1\text{H} $$ NMR.

Amide Bond Formation with 3,4-Dimethylbenzoic Acid

Activation of the Carboxylic Acid

Coupling with the Amine Intermediate

- Reagents : HATU, $$ \text{N,N} $$-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

- Mechanism : HATU activates the carboxylic acid as an uronium salt, enabling nucleophilic attack by the primary amine:

$$

\text{3,4-(CH}3\text{)}2\text{C}6\text{H}3\text{COCl} + \text{NH}2\text{-CH}2\text{-C}5\text{H}8\text{N}(\text{CH}2\text{CH}2\text{OCH}_3) \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} + \text{HCl}

$$

Yields range from 70–85% after purification by silica gel chromatography.

Alternative Synthetic Routes and Optimization

Reductive Amination Approach

A patent describes a one-pot reductive amination strategy for analogous piperidine derivatives:

- Formation of Iminium Ion :

Piperidin-4-ylmethylamine reacts with 2-methoxyacetaldehyde in methanol. - Reduction :

Sodium cyanoborohydride (NaBH$$3$$CN) reduces the imine intermediate to the secondary amine.

$$

\text{NH}2\text{-CH}2\text{-C}5\text{H}9\text{N} + \text{CH}3\text{OCH}2\text{CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{NH}2\text{-CH}2\text{-C}5\text{H}8\text{N}(\text{CH}2\text{CH}2\text{OCH}_3)

$$

This method avoids protective groups but requires strict pH control (pH 4–6).

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings:

Structural Divergence in Therapeutic Agents :

- Goxalapladib shares the 2-methoxyethyl-piperidine motif with the target compound but incorporates a 1,8-naphthyridine core and trifluoromethylbiphenyl groups. These features enhance its hydrophobicity and binding affinity for phospholipase A2 (PLA2), a target in atherosclerosis .

- The absence of a naphthyridine or fluorinated aryl group in this compound likely limits its utility in cardiovascular disease compared to Goxalapladib.

Benzamide Derivatives in Fragrance Chemistry :

- The fragrance-related analogs (e.g., (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide) retain the 3,4-dimethylbenzamide core but replace the piperidine moiety with chiral alkyl chains. These modifications optimize volatility and olfactory properties, critical for sensory applications .

- The target compound’s rigid piperidine structure may reduce its suitability in fragrances, where flexibility and low molecular weight are prioritized.

Role of Substituents: The 2-methoxyethyl group in both the target compound and Goxalapladib improves solubility and metabolic stability. However, Goxalapladib’s trifluoromethyl groups enhance target selectivity and plasma protein binding . In fragrance analogs, methoxy and methyl groups on the benzamide and alkyl chains contribute to scent profiles (e.g., woody or spicy notes) .

Research Implications and Gaps

- Pharmacological Potential: The target compound’s structural similarity to Goxalapladib suggests unexplored therapeutic avenues, particularly in inflammation or lipid metabolism. Further studies on its PLA2 inhibition or receptor-binding kinetics are warranted.

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H26N2O2, indicating the presence of a piperidine ring and a benzamide structure, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2O2 |

| Molecular Weight | 314.43 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, potentially influencing central nervous system activities.

- Enzyme Inhibition : The amide group can inhibit specific enzymes by mimicking natural substrates, disrupting metabolic pathways essential for cellular function.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may act as a selective inhibitor of certain kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit Polo-like kinase 4 (PLK4), which is crucial for centriole duplication and is often overexpressed in cancer cells. By inhibiting PLK4, the compound may induce cell cycle arrest and apoptosis in cancerous cells .

Antimicrobial Activity

In vitro tests have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis, making it a candidate for further development as an antimicrobial agent .

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the efficacy of the compound against various cancer cell lines.

- Method : Treatment with different concentrations of the compound was administered to breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent antiproliferative effects.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Method : Disc diffusion method was employed to test the compound against Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited a clear zone of inhibition, indicating effective antimicrobial action.

Q & A

Q. Table 1: Key Synthetic Steps and Optimization Parameters

| Step | Reaction Type | Key Reagents | Optimization Parameters |

|---|---|---|---|

| 1 | Piperidine alkylation | 2-Methoxyethyl chloride, K2CO3 | Solvent (acetonitrile), reflux time (4-6 hrs) |

| 2 | Amide coupling | EDC, HOBt, DMF | Molar ratio (1:1.2 benzamide:piperidine), room temperature |

Q. Table 2: Analytical Techniques for Structural Confirmation

| Technique | Critical Data Points | Reference Compound Comparison |

|---|---|---|

| 1H NMR | δ 3.5 (methoxyethyl), δ 7.2-7.4 (aromatic protons) | N-(2-(4-fluorophenyl)piperazin-1-yl)ethyl analogs |

| HRMS | [M+H]+ = Calculated vs. Observed (±0.001 Da) | PubChem entries for benzamide derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.